molecular formula C19H25N3 B14375136 1-(2,6-Dimethylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine CAS No. 90125-70-5

1-(2,6-Dimethylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine

Cat. No.: B14375136
CAS No.: 90125-70-5
M. Wt: 295.4 g/mol
InChI Key: MNHGOSCNULGYPK-UHFFFAOYSA-N
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Description

1-(2,6-Dimethylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine is an organic compound that belongs to the class of piperazines This compound is characterized by the presence of a piperazine ring substituted with a 2,6-dimethylphenyl group and a 2-(pyridin-2-yl)ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dimethylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine typically involves the reaction of 1-(2,6-dimethylphenyl)piperazine with 2-(pyridin-2-yl)ethyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dimethylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives of the piperazine ring.

    Reduction: Reduced forms of the piperazine ring.

    Substitution: Substituted piperazine derivatives with various alkyl or aryl groups.

Scientific Research Applications

1-(2,6-Dimethylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as a pharmacological agent due to its structural similarity to other bioactive piperazines.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine is not fully understood. it is believed to interact with various molecular targets, including neurotransmitter receptors and enzymes. The piperazine ring allows for binding to these targets, potentially modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,6-Dimethylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine is unique due to the combination of the piperazine ring with both a 2,6-dimethylphenyl group and a 2-(pyridin-2-yl)ethyl group

Properties

CAS No.

90125-70-5

Molecular Formula

C19H25N3

Molecular Weight

295.4 g/mol

IUPAC Name

1-(2,6-dimethylphenyl)-4-(2-pyridin-2-ylethyl)piperazine

InChI

InChI=1S/C19H25N3/c1-16-6-5-7-17(2)19(16)22-14-12-21(13-15-22)11-9-18-8-3-4-10-20-18/h3-8,10H,9,11-15H2,1-2H3

InChI Key

MNHGOSCNULGYPK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N2CCN(CC2)CCC3=CC=CC=N3

Origin of Product

United States

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